molecular formula C21H23NO3 B214511 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214511
Poids moléculaire: 337.4 g/mol
Clé InChI: QBCWVPVZJOMDGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It is a potent and selective inhibitor of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Mécanisme D'action

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is a potent and selective inhibitor of PKC, which is an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and stress. Upon activation, PKC phosphorylates various downstream targets, leading to the activation or inhibition of various cellular processes. This compound 31-8220 inhibits the activity of PKC by binding to its catalytic domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound 31-8220 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular cells, this compound 31-8220 has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit platelet aggregation and thrombosis. In neurological cells, this compound 31-8220 has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress and excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PKC inhibition, which allows for the specific targeting of PKC-dependent cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. One limitation is its potential off-target effects, which may affect other cellular processes and lead to unwanted side effects. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has several potential future directions for research. One direction is the development of more potent and selective PKC inhibitors, which may have greater therapeutic efficacy and fewer side effects. Another direction is the identification of novel PKC-dependent cellular processes and targets, which may lead to the development of new therapeutic strategies. Additionally, this compound 31-8220 may have potential applications in other diseases and conditions, such as diabetes, inflammation, and viral infections, which warrant further investigation.

Méthodes De Synthèse

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized using various methods, including the condensation of 3-hydroxy-2-indolone with 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethylamine, followed by N-methylation using formaldehyde and formic acid. Another method involves the reaction of 3-hydroxy-2-indolone with 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl isocyanate, followed by N-methylation using formaldehyde and sodium cyanoborohydride.

Applications De Recherche Scientifique

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer, this compound 31-8220 has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular diseases, this compound 31-8220 has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In neurological disorders, this compound 31-8220 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

Propriétés

Formule moléculaire

C21H23NO3

Poids moléculaire

337.4 g/mol

Nom IUPAC

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C21H23NO3/c1-12-10-13(2)15(4)19(14(12)3)18(23)11-21(25)16-8-6-7-9-17(16)22(5)20(21)24/h6-10,25H,11H2,1-5H3

Clé InChI

QBCWVPVZJOMDGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

SMILES canonique

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.